molecular formula C24H26N2O4S2 B12173723 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12173723
M. Wt: 470.6 g/mol
InChI Key: RAYDDKUFWBZWSF-UHFFFAOYSA-N
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Description

3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various organic reactions. Common reagents used in these steps include organometallic compounds, acids, and bases, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

    Oxathiine Derivatives: Compounds with the oxathiine ring, used in various chemical and pharmaceutical applications.

Uniqueness

3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide stands out due to its unique combination of heterocyclic structures, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H26N2O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C24H26N2O4S2/c27-22(25-14-16-8-5-11-29-16)19-17-9-4-10-18(17)32-24(19)26-23(28)20-21(31-13-12-30-20)15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,25,27)(H,26,28)

InChI Key

RAYDDKUFWBZWSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=C(SCCO4)C5=CC=CC=C5

Origin of Product

United States

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